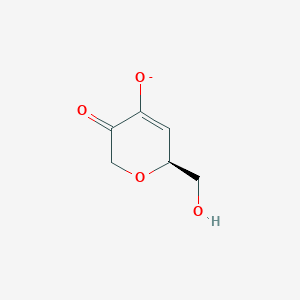
ascopyrone M(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ascopyrone M(1-) is conjugate base of ascopyrone M. It is a conjugate base of an ascopyrone M.
Aplicaciones Científicas De Investigación
Food Preservation
Ascopyrone M(1-) has been studied for its bacteriostatic effects in food systems. A notable study demonstrated its effectiveness against common foodborne pathogens such as Salmonella typhimurium and Escherichia coli.
| Concentration (mg/kg) | Pathogen | Effectiveness |
|---|---|---|
| 2000 | Salmonella typhimurium | Significant bacteriostatic effect |
| 2000 | E. coli | Significant bacteriostatic effect |
In a controlled environment at 8°C, ascopyrone M(1-) exhibited a notable reduction in bacterial growth, suggesting its potential as a natural preservative in food products .
Pharmacological Applications
Ascopyrone M(1-) has shown promise in various pharmacological contexts:
Anti-inflammatory Properties
Research indicates that ascopyrone M(1-) can inhibit the production of pro-inflammatory cytokines in murine models. A specific study highlighted the following findings:
- Inhibition of interleukin-6 (IL-6) by 57%
- Reduction of tumor necrosis factor-alpha (TNF-α) by 24.6%
These effects were attributed to the compound's ability to suppress NF-κB signaling pathways, which are crucial in inflammatory responses .
Anticancer Effects
Ascopyrone M(1-) has demonstrated anticancer properties through several mechanisms:
- It interferes with tumor growth and metastasis.
- In vivo studies have shown that it can extend the lifespan of cancer-afflicted mice by inhibiting fast-multiplying cells.
The compound's cidal effects on rapidly dividing cells make it a candidate for further investigation in cancer therapies .
Biochemical Research
In biochemical studies, ascopyrone M(1-) plays a role in carbohydrate metabolism. It is involved in the catabolism of 1,5-anhydro-D-fructose through enzymatic pathways that convert it into various metabolites, including ascopyrone P and other derivatives. This pathway is significant for understanding carbohydrate degradation processes in microorganisms .
Case Study 1: Food Preservation Efficacy
A study conducted on cooked meat systems evaluated the effectiveness of ascopyrone M(1-) at varying concentrations. The results indicated that higher concentrations significantly inhibited bacterial growth, making it a viable option for enhancing food safety.
Case Study 2: Anti-inflammatory Effects
In an experimental setup involving murine macrophage-like RAW 264.7 cells, ascopyrone M(1-) was shown to reduce nitric oxide production and cytokine release upon lipopolysaccharide stimulation, confirming its anti-inflammatory potential .
Propiedades
Fórmula molecular |
C6H7O4- |
|---|---|
Peso molecular |
143.12 g/mol |
Nombre IUPAC |
(2S)-2-(hydroxymethyl)-5-oxo-2H-pyran-4-olate |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h1,4,7-8H,2-3H2/p-1/t4-/m0/s1 |
Clave InChI |
XUKJGZOHRVCEJL-BYPYZUCNSA-M |
SMILES isomérico |
C1C(=O)C(=C[C@H](O1)CO)[O-] |
SMILES canónico |
C1C(=O)C(=CC(O1)CO)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















